[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
CAS No.: 2103397-18-6
Cat. No.: VC13464439
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2103397-18-6 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-[[4-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-6-4-10(5-7-11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17) |
| Standard InChI Key | DZTLARZLGOKCQZ-UHFFFAOYSA-N |
| SMILES | CCN(C1CCC(CC1)NCC(=O)O)C(=O)C |
| Canonical SMILES | CCN(C1CCC(CC1)NCC(=O)O)C(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure centers on a cyclohexane ring, with functional groups at the 4-position: an acetyl-ethyl-amino moiety and an acetic acid side chain. The trans configuration of substituents is critical for its stereochemical stability, as evidenced by patents highlighting the importance of isomer purity in pharmaceutical intermediates . The molecular formula is C₁₂H₂₂N₂O₃, with a molar mass of 242.31 g/mol.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ | |
| Molecular Weight | 242.31 g/mol | |
| Boiling Point | 467.8±38.0 °C (predicted) | |
| LogP (Partition Coefficient) | -1.20 | |
| Vapor Pressure | 0.0±2.5 mmHg at 25°C |
The acetyl-ethyl-amino group introduces both hydrophilic (amide) and hydrophobic (ethyl) regions, influencing solubility and membrane permeability. The acetic acid moiety enhances hydrogen-bonding capacity, critical for interactions with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions, starting with hydrogenation of nitro precursors. A patented method describes:
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Hydrogenation of 4-nitrophenyl acetic acid using Pd/C at 40–50°C under 0.1–0.6 bar overpressure .
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Further hydrogenation at 50–60°C and 1–4 bar to yield 4-amino-cyclohexyl acetic acid .
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Esterification with hydrochloric ethanol, followed by acetonitrile crystallization to isolate the trans isomer .
This route achieves a trans:cis ratio of 60–70%, avoiding hazardous solvents like ether .
Industrial Optimization
Scalable production employs continuous flow reactors to enhance yield and purity. Key challenges include minimizing byproducts (e.g., cis isomers) and ensuring cost-effective catalyst recovery . Advanced purification techniques, such as chiral chromatography, are critical for pharmaceutical-grade output .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1720 cm⁻¹ (acetic acid C=O) .
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NMR: Cyclohexyl protons resonate at δ 1.2–2.1 ppm, while the acetyl methyl group appears at δ 2.05 ppm .
Biological Interactions and Mechanisms
Enzyme Inhibition
The acetyl-ethyl-amino group mimics natural enzyme substrates, competitively inhibiting serine proteases and kinases. For example, it disrupts ATP-binding pockets in JAK2, a kinase implicated in cancer .
Antimicrobial Activity
In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions.
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for JAK2 inhibitors, with derivative 4 (from PMC study) reducing tumor mass by 26.6% in murine models .
Neurological Agents
Structural analogs modulate GABA receptors, showing potential in anxiety and epilepsy models.
Comparison with Structural Analogs
Table 2: Analog Comparison
The ethyl substitution in [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid enhances metabolic stability compared to methyl analogs, extending half-life in vivo .
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